5,6-Difluoro-4-(trimethylsilyl)pyridine-2-carboxylic acid
Overview
Description
5,6-Difluoro-4-(trimethylsilyl)pyridine-2-carboxylic acid is a heterocyclic organic compound . It is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule .
Molecular Structure Analysis
The molecular structure of 5,6-Difluoro-4-(trimethylsilyl)pyridine-2-carboxylic acid involves a pyridine ring with two fluorine atoms at the 5 and 6 positions, a trimethylsilyl group at the 4 position, and a carboxylic acid group at the 2 position . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom .Scientific Research Applications
Functionalization of Fluoropyridines
5,6-Difluoro-4-(trimethylsilyl)pyridine-2-carboxylic acid plays a significant role in the functionalization of various fluoropyridines. It is used in creating different fluorinated pyridinecarboxylic acids by regioselective metalation and subsequent carboxylation. This process involves using chlorine or trimethylsilyl as protective groups, providing access to numerous fluorinated pyridine derivatives for further chemical synthesis (Bobbio & Schlosser, 2005).
Synthesis of Fluorolactones
The compound is integral in the synthesis of fluorolactones, particularly in the formation of tetrahydropyridine-fused fluorolactones. This synthesis involves the interaction of various pyridines with bis(trimethylsilyl)ketene acetals, leading to fluorolactones through the creation of dihydropyridine-substituted carboxylic acids. These lactones are significant in diverse chemical applications, including medicinal chemistry (Rudler et al., 2009).
Synthesis of Trifluoromethylated Pyrimidines
This compound is also used in the synthesis of trifluoromethylated pyrimidines. It reacts with trimethylsilyl cyanide to produce Michael-like conjugate hydrocyanation adducts. These adducts are further utilized to create new trifluoromethylated analogues of dihydroorotic acid, which are important in pharmaceutical research (Sukach et al., 2015).
Studies in Crystal Structure
The compound also finds application in crystallography. Studies have revealed its role in forming hydrogen-bonding networks, as seen in the crystal structure of certain hydrates. This is particularly relevant in understanding molecular interactions and designing new materials with specific structural properties (Ye & Tanski, 2020).
Derivatization in GC-MS Analysis
In analytical chemistry, specifically in gas chromatography-mass spectrometry (GC-MS), it is used in the derivatization process. This process enhances the analysis of water-soluble organics in atmospheric aerosols, aiding in environmental monitoring and pollution studies (Pietrogrande & Bacco, 2011).
Catalysis in Polymerization Processes
Lastly, it is used in catalysis,particularly in the polymerization of cyclohexene oxide and carbon dioxide. This leads to the production of polycarbonates, a class of polymers with wide-ranging applications, from packaging materials to electronic components. The role of the compound in such catalytic processes is crucial for developing sustainable and efficient industrial chemical processes (Darensbourg, Wildeson, & Yarbrough, 2002).
properties
IUPAC Name |
5,6-difluoro-4-trimethylsilylpyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO2Si/c1-15(2,3)6-4-5(9(13)14)12-8(11)7(6)10/h4H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRPBBRUQDDLDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=NC(=C1F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463408 | |
Record name | 5,6-Difluoro-4-(trimethylsilyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90463408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Difluoro-4-(trimethylsilyl)pyridine-2-carboxylic acid | |
CAS RN |
851386-37-3 | |
Record name | 5,6-Difluoro-4-(trimethylsilyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90463408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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